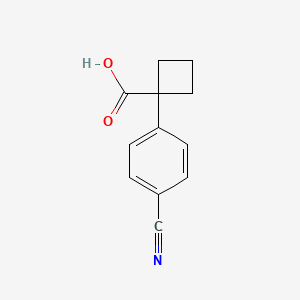
3-Bromo-4-(trifluoromethyl)pyridin-2-amine
Vue d'ensemble
Description
“3-Bromo-4-(trifluoromethyl)pyridin-2-amine” is a chemical compound that belongs to the class of organic compounds known as trifluoromethylpyridines . These are organofluorine compounds that contain a pyridine ring substituted with a trifluoromethyl group .
Molecular Structure Analysis
The molecular formula of “3-Bromo-4-(trifluoromethyl)pyridin-2-amine” is C6H4BrF3N2 . This compound contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The pyridine ring is substituted with a bromo group at the 3rd position, a trifluoromethyl group at the 4th position, and an amine group at the 2nd position .Applications De Recherche Scientifique
Agrochemical Industry
3-Bromo-4-(trifluoromethyl)pyridin-2-amine: is a key intermediate in the synthesis of agrochemicals. Its trifluoromethyl group and pyridine ring contribute to the creation of compounds that protect crops from pests. The introduction of this compound has led to the development of over 20 new agrochemicals with ISO common names .
Pharmaceutical Development
This compound is also significant in pharmaceutical research, where its derivatives are used in the development of active ingredients. It’s part of a structural motif in several approved pharmaceutical products and many more undergoing clinical trials .
Veterinary Medicine
In veterinary medicine, 3-Bromo-4-(trifluoromethyl)pyridin-2-amine derivatives are utilized in the formulation of treatments for animals. This includes two veterinary products that have received market approval .
Material Science
The unique physicochemical properties of the fluorine atom in this compound make it valuable in material science. It contributes to the development of functional materials with enhanced properties .
Chemical Synthesis
This compound serves as an intermediate in various chemical synthesis processes. Its reactivity allows for the creation of complex molecules used in further research and industrial applications .
Biological Research
The biological activities of derivatives of 3-Bromo-4-(trifluoromethyl)pyridin-2-amine are of interest in biological research. The combination of the fluorine atom’s properties and the pyridine moiety’s characteristics is thought to influence these activities .
Pain Management Research
In medical research, particularly in the study of pain management, derivatives of this compound are explored for their potential as receptor antagonists in the treatment of conditions like migraines .
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes, influencing their activity .
Mode of Action
It’s known that the compound can participate in various chemical reactions, such as pd-catalyzed amination . This suggests that it may interact with its targets through covalent bonding or other types of chemical interactions.
Biochemical Pathways
It’s known that similar compounds can participate in various chemical reactions, potentially affecting multiple biochemical pathways .
Result of Action
Similar compounds have been reported to have various biological activities, suggesting that 3-bromo-4-(trifluoromethyl)pyridin-2-amine may also have diverse biological effects .
Action Environment
It’s known that environmental factors such as temperature, ph, and the presence of other molecules can influence the action of similar compounds .
Propriétés
IUPAC Name |
3-bromo-4-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF3N2/c7-4-3(6(8,9)10)1-2-12-5(4)11/h1-2H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYUIKQXADNCVHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(F)(F)F)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Chlorothieno[3,2-D]pyrimidine-7-carbaldehyde](/img/structure/B1458744.png)


![7-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B1458748.png)
![Methyl 4-chloro-3-methylbenzo[B]thiophene-2-carboxylate](/img/structure/B1458749.png)



![Spiro[3.4]octan-1-amine hydrochloride](/img/structure/B1458754.png)
![6-methoxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B1458756.png)

![3-(2-Azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole](/img/structure/B1458759.png)